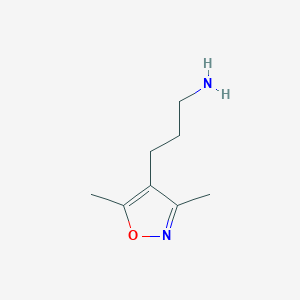

3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine

説明

Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature

This compound represents a structurally defined heterocyclic compound with well-established chemical identifiers across multiple chemical databases and regulatory systems. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, providing a standardized method for identifying this specific molecular structure within the broader context of isoxazole-containing compounds.

The free base form of this compound carries the Chemical Abstracts Service registry number 771572-98-6 and possesses a molecular formula of C₈H₁₄N₂O with a corresponding molecular weight of 154.21 grams per mole. The International Union of Pure and Applied Chemistry name for this compound accurately describes its structural components: the propan-1-amine chain attached to the 4-position of a dimethyl-substituted isoxazole ring. This nomenclature system ensures precise identification of the compound's structural features, including the positioning of methyl groups at the 3 and 5 positions of the isoxazole heterocycle.

The hydrochloride salt form, which represents the more commonly encountered commercial preparation, exhibits distinct chemical identifiers that reflect its ionic nature. This salt formation carries the Chemical Abstracts Service number 1185449-91-5 and demonstrates an altered molecular composition of C₈H₁₅ClN₂O with a molecular weight of 190.67 grams per mole. The transformation from free base to hydrochloride salt significantly impacts the compound's physical properties, particularly its solubility characteristics and stability under various storage conditions.

Table 1: Chemical Identifiers for this compound

| Property | Free Base Form | Hydrochloride Salt Form |

|---|---|---|

| Chemical Abstracts Service Number | 771572-98-6 | 1185449-91-5 |

| Molecular Formula | C₈H₁₄N₂O | C₈H₁₅ClN₂O |

| Molecular Weight (g/mol) | 154.21 | 190.67 |

| International Union of Pure and Applied Chemistry Name | This compound | 3-(3,5-dimethyl-4-isoxazolyl)propylamine hydrochloride |

| Simplified Molecular Input Line Entry System | CC1=C(C(=NO1)C)CCCN | CC1=C(C(=NO1)C)CCCN.Cl |

The International Chemical Identifier system provides additional standardization through its hierarchical representation of molecular structure. For the free base form, the International Chemical Identifier string reads: InChI=1S/C8H14N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3, while the corresponding International Chemical Identifier Key maintains the designation TVFWIBGXVDWVQM-UHFFFAOYSA-N for both forms. These standardized identifiers facilitate accurate database searches and cross-referencing across multiple chemical information systems.

Structural Relationship to Isoxazole Heterocycles

The structural architecture of this compound exemplifies the characteristic features of isoxazole-containing compounds while demonstrating unique modifications that distinguish it from simpler isoxazole derivatives. Isoxazole represents a five-membered heterocyclic ring system containing both nitrogen and oxygen atoms in adjacent positions, creating an electron-rich aromatic system with distinct chemical properties. The fundamental isoxazole structure serves as the foundation for numerous bioactive compounds and pharmaceutical agents, making it a privileged scaffold in medicinal chemistry research.

The specific substitution pattern observed in this compound involves methyl groups positioned at both the 3 and 5 carbons of the isoxazole ring, creating a symmetrically substituted heterocycle with enhanced lipophilicity compared to unsubstituted isoxazole derivatives. This dimethyl substitution pattern influences the compound's electronic distribution and steric environment, potentially affecting its interactions with biological targets and its overall pharmacokinetic properties. The positioning of these methyl groups also provides protection against metabolic degradation at these specific sites, potentially extending the compound's biological half-life.

The propylamine side chain attached to the 4-position of the isoxazole ring introduces an additional structural element that significantly expands the compound's three-dimensional profile and chemical reactivity. This aliphatic chain contains a primary amine functional group that serves as a site for hydrogen bonding interactions and potential ionic interactions under physiological conditions. The three-carbon linker between the isoxazole ring and the amine group provides sufficient flexibility to allow conformational adjustments while maintaining a defined spatial relationship between these functional elements.

Table 2: Structural Comparison of Isoxazole Derivatives

| Compound Type | Ring Substitution | Side Chain | Molecular Complexity |

|---|---|---|---|

| Parent Isoxazole | Unsubstituted | None | Minimal |

| 3,5-Dimethylisoxazole | 3,5-Dimethyl | None | Moderate |

| This compound | 3,5-Dimethyl | Propylamine | High |

| Aminomethyl Isoxazole Propionic Acid | 3-Amino-5-methyl | Propionic acid | High |

Recent research has demonstrated that isoxazole-based compounds exhibit remarkable structural diversity through various substitution patterns and side chain modifications. The electron-rich nature of the isoxazole ring system contributes to its reactivity and ability to participate in various chemical transformations, making it an attractive building block for synthetic chemistry applications. The weak nitrogen-oxygen bond within the isoxazole ring provides opportunities for controlled ring-opening reactions under specific conditions, enabling the development of prodrug strategies and synthetic intermediates.

The relationship between this compound and other biologically active isoxazole derivatives highlights the importance of structural modifications in determining biological activity. Compounds such as ibotenic acid and muscimol, which occur naturally and contain isoxazole-related structures, demonstrate the potential for isoxazole derivatives to interact with various biological systems. The systematic modification of isoxazole structures through substitution and side chain attachment represents a productive approach for developing compounds with enhanced selectivity and potency.

Historical Context in Heterocyclic Compound Research

The development of isoxazole chemistry and the subsequent emergence of compounds like this compound reflects a broader historical progression in heterocyclic compound research that spans more than a century of scientific investigation. The initial discovery and characterization of isoxazole derivatives emerged from fundamental studies of five-membered heterocyclic systems, with early researchers recognizing the unique properties imparted by the adjacent nitrogen and oxygen atoms within the ring structure.

Historical investigations into isoxazole chemistry gained significant momentum during the mid-20th century as researchers began to appreciate the biological relevance of heterocyclic compounds. The discovery that many naturally occurring bioactive molecules contained heterocyclic ring systems prompted systematic studies of synthetic analogues designed to mimic or enhance these natural properties. Isoxazole derivatives attracted particular attention due to their occurrence in natural products and their demonstrated ability to interact with various biological targets, establishing them as important subjects for medicinal chemistry research.

The evolution of synthetic methodologies for isoxazole construction has played a crucial role in enabling the preparation of complex derivatives such as this compound. Classical synthetic approaches, including 1,3-dipolar cycloaddition reactions of nitrile oxides with alkynes and the reaction of hydroxylamine with 1,3-diketones, provided the foundational methods for isoxazole synthesis. These established synthetic routes enabled researchers to explore systematic structural modifications and to develop structure-activity relationships for various biological applications.

The pharmaceutical industry's recognition of isoxazole derivatives as valuable therapeutic agents has driven continued research into their chemical and biological properties. Notable examples include the development of valdecoxib as a cyclooxygenase-2 inhibitor and various beta-lactamase-resistant antibiotics containing isoxazolyl groups. These successful pharmaceutical applications have validated the therapeutic potential of isoxazole-containing compounds and have encouraged further research into novel derivatives with enhanced properties.

Table 3: Historical Milestones in Isoxazole Research

| Time Period | Key Development | Impact on Field |

|---|---|---|

| Early 1900s | Initial isoxazole characterization | Established fundamental chemistry |

| 1950s-1960s | Natural product isolation | Demonstrated biological relevance |

| 1970s-1980s | Synthetic methodology development | Enabled systematic structure modification |

| 1990s-2000s | Pharmaceutical applications | Validated therapeutic potential |

| 2000s-Present | Advanced synthetic approaches | Facilitated complex derivative preparation |

Contemporary research in isoxazole chemistry continues to build upon this historical foundation while incorporating modern synthetic techniques and computational approaches. Recent advances have included the development of transition metal-catalyzed cycloadditions and green chemistry approaches that improve the efficiency and sustainability of isoxazole synthesis. These methodological improvements have enabled the preparation of increasingly complex isoxazole derivatives with enhanced bioactivity and selectivity, contributing to the ongoing expansion of this important chemical class.

The historical context of heterocyclic compound research also encompasses the development of analytical techniques and characterization methods that have facilitated detailed studies of compounds like this compound. Advances in nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography have provided researchers with powerful tools for confirming molecular structures and understanding the three-dimensional arrangements of atoms within these complex heterocyclic systems. These analytical capabilities have been essential for establishing structure-activity relationships and for guiding the rational design of new therapeutic agents.

The integration of computational chemistry and molecular modeling approaches has further enhanced the historical progression of heterocyclic compound research. Modern researchers can now predict the properties and behavior of isoxazole derivatives before synthesis, enabling more efficient exploration of chemical space and reducing the time and resources required for drug discovery efforts. This computational capability represents a significant advancement over purely empirical approaches and has contributed to the accelerated development of novel isoxazole-based therapeutics in recent years.

特性

IUPAC Name |

3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-6-8(4-3-5-9)7(2)11-10-6/h3-5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUEBWEMWWZLONV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90585891 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771572-98-6 | |

| Record name | 3-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90585891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethyl-1,2-oxazol-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Isoxazole Ring Formation

The 3,5-dimethylisoxazole ring is typically synthesized via cyclization reactions involving hydroxylamine derivatives and 1,3-dicarbonyl compounds or their equivalents. Common methods include:

Cyclocondensation of β-diketones with hydroxylamine hydrochloride : This classical approach forms the isoxazole ring by reacting a 1,3-diketone (e.g., 3,5-hexanedione) with hydroxylamine under acidic or neutral conditions, yielding 3,5-dimethylisoxazole derivatives.

1,3-Dipolar cycloaddition : Nitrile oxides generated in situ can undergo cycloaddition with alkynes to form isoxazoles, allowing for substitution patterns including methyl groups at 3 and 5 positions.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine moiety can be introduced by:

Nucleophilic substitution reactions : Starting from 3-(3,5-dimethylisoxazol-4-yl)propan-1-ol or halide derivatives, nucleophilic substitution with ammonia or protected amines can yield the target amine.

Reductive amination : Reacting 3-(3,5-dimethylisoxazol-4-yl)propanal with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) to form the amine.

Detailed Preparation Methods from Literature

Method A: Cyclocondensation Followed by Side Chain Functionalization

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3,5-dimethylisoxazole | React 3,5-hexanedione with hydroxylamine hydrochloride in ethanol, reflux for 4-6 h | Yields high purity isoxazole ring |

| 2 | Bromination at 4-position | Use N-bromosuccinimide (NBS) in DMF at 0 °C | Selective bromination at 4-position |

| 3 | Nucleophilic substitution | React 4-bromo-3,5-dimethylisoxazole with 3-aminopropanol or protected amine under basic conditions | Forms 3-(3,5-dimethylisoxazol-4-yl)propan-1-amine after deprotection |

Method B: Suzuki Coupling and Subsequent Functional Group Transformations

This method is inspired by palladium-catalyzed cross-coupling techniques used for related isoxazole derivatives:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of 4-bromo-3,5-dimethylisoxazole | Bromination of 3,5-dimethylisoxazole as above | Provides coupling handle |

| 2 | Suzuki coupling with 3-aminopropylboronic acid or protected derivative | Pd(PPh3)4 catalyst, base (K2CO3), solvent (toluene/water), 80-100 °C | Forms C-C bond linking isoxazole and propan-1-amine moiety |

| 3 | Deprotection of amine protecting group | Acidic or basic hydrolysis depending on protecting group | Yields target amine |

Method C: Reductive Amination Route

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 3-(3,5-dimethylisoxazol-4-yl)propanal | Oxidation of corresponding alcohol or selective functionalization | Requires mild oxidants to preserve isoxazole |

| 2 | Reductive amination with ammonia or amine | NaBH3CN or NaBH(OAc)3 in methanol or acetic acid | Directly forms this compound |

Research Findings and Optimization Data

Yield and Purity

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation + substitution | 65-80 | >95 (HPLC) | Straightforward, uses readily available reagents | Bromination step requires careful control |

| Suzuki coupling | 70-85 | >98 (NMR, HPLC) | High selectivity, scalable | Requires palladium catalyst, sensitive to moisture |

| Reductive amination | 60-75 | >90 (GC-MS) | One-pot, mild conditions | Requires aldehyde precursor, possible side reactions |

Reaction Conditions Impact

- Temperature : Elevated temperatures (80-100 °C) favor coupling reactions but may degrade sensitive isoxazole rings if prolonged.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates; aqueous-organic mixtures preferred for Suzuki coupling.

- Catalyst loading : Pd catalyst loading optimized at 2-5 mol% for cost-effectiveness without compromising yield.

Analytical Characterization Supporting Preparation

- NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of methyl groups at 3,5-positions and the propan-1-amine side chain.

- Mass Spectrometry : Molecular ion peaks consistent with C8H15N2O (molecular weight ~143 g/mol).

- IR Spectroscopy : Characteristic isoxazole ring vibrations (~1600 cm^-1) and amine N-H stretches (~3300 cm^-1).

- Chromatography : HPLC and GC-MS used to assess purity and monitor reaction progress.

Summary Table of Preparation Methods

| Preparation Method | Key Steps | Reagents | Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Cyclocondensation + Bromination + Substitution | Isoxazole ring formation → bromination → nucleophilic substitution | Hydroxylamine, diketone, NBS, amine | 65-80% | Simple reagents, good purity | Bromination selectivity critical |

| Suzuki Coupling | Brominated isoxazole + boronic acid coupling → deprotection | Pd catalyst, base, boronic acid | 70-85% | High selectivity, scalable | Expensive catalyst, moisture sensitive |

| Reductive Amination | Aldehyde + ammonia/amine + reducing agent | NaBH3CN, aldehyde, amine | 60-75% | One-pot, mild | Requires aldehyde precursor, side reactions possible |

化学反応の分析

Types of Reactions

3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

科学的研究の応用

3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.

Industry: It is used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine involves its interaction with specific molecular targets. For instance, it has been studied for its inhibitory effects on BRD4, a protein involved in cancer progression. The compound modulates the expression of genes such as c-MYC and induces DNA damage, leading to cell cycle arrest and inhibition of cell proliferation .

類似化合物との比較

Comparison with Structural Analogs

Structural Variations and Functional Group Impact

Table 1: Structural Comparison of Isoxazole- and Pyrazole-Based Amines

Key Observations :

- Chain Length: Longer chains (e.g., 3-carbon vs.

- Heterocycle : Isoxazole rings (oxygen-containing) vs. pyrazole (nitrogen-containing) influence electronic properties and binding affinities. Isoxazoles are less basic than pyrazoles, affecting protonation states in physiological conditions .

- Functional Groups : The primary amine in this compound facilitates hydrogen bonding, critical for receptor interactions, whereas morpholine derivatives introduce rigidity and metabolic stability .

Key Findings :

- Pharmacology : While this compound is utilized in API synthesis, oxadiazole analogs (e.g., 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine) exhibit direct kinase inhibition, underscoring the role of heterocycle choice in target specificity .

- Synthesis: The target compound’s synthesis likely parallels methods for similar amines, such as using malononitrile or ethyl cyanoacetate in cyclization reactions (see for analogous protocols) .

- Stability : The hydrochloride salt’s moisture sensitivity contrasts with oxadiazole derivatives, which are thermally stable but prone to hydrolysis under acidic conditions .

Computational and Interaction Analysis

- Noncovalent Interactions: The isoxazole ring’s electron-deficient nature facilitates π-π stacking and van der Waals interactions, as revealed by electron density analysis (see ) .

生物活性

3-(3,5-Dimethylisoxazol-4-YL)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and therapeutic potentials based on recent research findings.

This compound has the molecular formula and is characterized by the presence of a dimethylisoxazole moiety which is known for its role in various biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular processes:

- Inhibition of Histone Deacetylases (HDACs) : Studies have shown that compounds containing the 3,5-dimethylisoxazole structure exhibit varying degrees of inhibition against HDACs. For instance, compounds related to this structure demonstrated inhibition percentages ranging from 8% to 95% against HDAC-1 and HDAC-2 at concentrations around 10 µM .

- Interaction with Bromodomain-containing Protein 4 (BRD4) : The compound has been identified as a moderate inhibitor of BRD4, which plays a crucial role in regulating gene expression and is implicated in cancer progression. The inhibition percentages for BRD4 activity were observed to be between 0% to 25% depending on the specific derivative tested .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For example:

- Cell Proliferation Inhibition : Compounds similar to this compound have shown significant anti-proliferative effects against breast cancer cell lines such as MCF-7. One derivative exhibited an IC50 value of approximately 0.237 µM against BRD4 and induced DNA damage in these cells .

Epigenetic Modulation

The compound's ability to act as an epigenetic modifier suggests its potential utility in treating diseases linked to epigenetic dysregulation:

- Activation of Latent HIV : In U1 cells, a derivative exhibited an EC50 value of 0.93 µM for activating latent HIV-1, indicating its potential application in viral infectious diseases .

Table of Biological Activities

Q & A

Q. Table 1. Key Synthetic Parameters for Analogous Amine Derivatives

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Coupling Agent | HATU in DMF | 33–44% | |

| Purification | Silica Column (EtOAc/Hexane) | >95% purity | |

| Stability Storage | –20°C under N | >6 months |

Q. Table 2. NMR Chemical Shifts for Key Functional Groups

| Group | -NMR (ppm) | -NMR (ppm) | Reference |

|---|---|---|---|

| Isoxazole-CH | 2.25–2.35 (s) | 10.5–12.0 | |

| Propylamine-CH | 1.60–3.00 (m) | 30.0–45.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。